1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole derivatives have historically been invaluable as a source of therapeutic agents . They have been reported to exhibit a wide range of drug-like properties and physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been shown to exhibit various modes of action depending on their specific structure and the biological target they interact with .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall therapeutic efficacy .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .
Action Environment
It is known that environmental factors can greatly influence the action and efficacy of a compound .
Biochemical Analysis
Biochemical Properties
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. Notably, this compound has shown inhibitory effects on certain kinases, such as Pim-1 kinase, which is involved in cell survival and proliferation . The interaction with Pim-1 kinase occurs through binding to the active site, leading to the inhibition of its activity. Additionally, this compound has been observed to interact with apoptotic proteins like Bcl-2 and BAX, promoting apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In leukemia cells, this compound induces apoptosis at nanomolar concentrations, significantly reducing cell viability . It affects cell signaling pathways by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and Caspase-3 . Furthermore, it influences gene expression by altering the expression levels of genes involved in cell cycle regulation and apoptosis . The compound also impacts cellular metabolism by disrupting mitochondrial function, leading to the activation of apoptotic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes and proteins, leading to their inhibition or activation. For instance, its binding to Pim-1 kinase results in the inhibition of kinase activity, thereby blocking cell survival signals . Additionally, the compound induces changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the activation of apoptotic pathways and the suppression of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound’s effects on cellular function persist over time, with sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent breakdown of the compound . The metabolites are then excreted through the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm . It can also bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it influences gene expression by interacting with nuclear proteins and transcription factors . Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity .
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10(16)9-6-13-15-5-4-14(11(9)15)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCIFWAOZQFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.